Molecular Dimension and Zeolite Pore Diffusion: 2,6-Diisopropylpyridine Diffuses One Order of Magnitude Faster than 2,6-Di-tert-butylpyridine
In faujasite (FAU) zeolite pores, the van der Waals diameter and diffusion rate of 2,6-diisopropylpyridine were directly compared to those of 2,6-di-tert-butylpyridine [1]. The target compound possesses a calculated diameter of 6.6 Å, which is 0.4 Å smaller than the 7.0 Å diameter of 2,6-di-tert-butylpyridine [1]. This dimensional difference translates into a one order of magnitude faster diffusion rate for 2,6-diisopropylpyridine relative to the tert-butyl analog under identical pretreatment and reaction conditions [1]. The slower diffusion of 2,6-di-tert-butylpyridine is proposed to cause poor amine distribution throughout FAU particles and subsequent pore blockage [1].
| Evidence Dimension | Van der Waals diameter and relative diffusion rate |
|---|---|
| Target Compound Data | 6.6 Å diameter; diffuses approximately 10× faster than comparator |
| Comparator Or Baseline | 2,6-Di-tert-butylpyridine: 7.0 Å diameter |
| Quantified Difference | Diffuses 1 order of magnitude faster (10×); diameter 0.4 Å smaller |
| Conditions | FAU zeolite; samples pretreated at 300°C under He flow (90 mL/min) for 500 min prior to reaction |
Why This Matters
Procurement of 2,6-diisopropylpyridine enables effective amine titration throughout zeolite pore networks for selective catalysis applications, whereas the tert-butyl analog exhibits diffusion-limited performance and pore blockage.
- [1] ChemRxiv. 2021. On the Spatial Design of Co-Fed Amines for Selective Dehydration of Methyl Lactate to Acrylates. DOI: 10.26434/chemrxiv.13711168. View Source
